3-Methyl-2-(pyridine-4-amido)benzoic acid
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Overview
Description
3-Methyl-2-(pyridine-4-amido)benzoic acid is an organic compound with the molecular formula C14H12N2O3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a pyridine-4-amido group
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pyridine-4-amido)benzoic acid typically involves the reaction of 3-methylbenzoic acid with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(pyridine-4-amido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amido group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 3-Methyl-2-(pyridine-4-carboxylic acid)benzoic acid.
Reduction: 3-Methyl-2-(pyridine-4-amino)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methyl-2-(pyridine-4-amido)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(4-pyridinyl)pyrimidin-2-yl)benzoic acid: Similar structure but with a pyrimidine ring instead of a benzoic acid derivative.
3-Methyl-2-(pyridine-4-carboxylic acid)benzoic acid: An oxidized form of the compound.
3-Methyl-2-(pyridine-4-amino)benzoic acid: A reduced form of the compound.
Uniqueness
3-Methyl-2-(pyridine-4-amido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and pyridine-4-amido groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-methyl-2-(pyridine-4-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-9-3-2-4-11(14(18)19)12(9)16-13(17)10-5-7-15-8-6-10/h2-8H,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVJLHWQKFLCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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